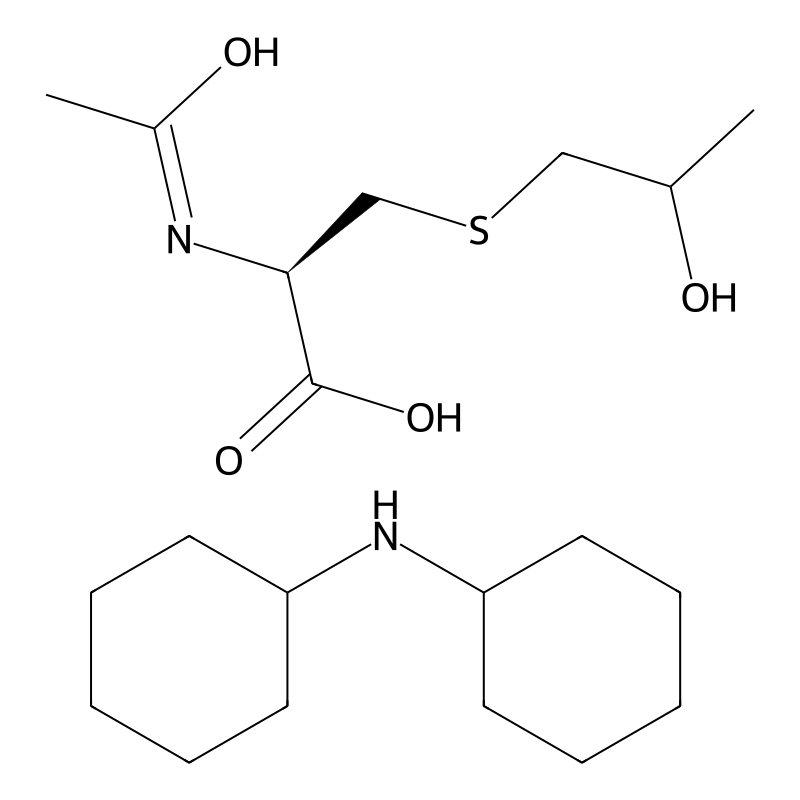

N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Metabolism Studies

The molecule contains a cysteine moiety, an amino acid involved in various metabolic processes. Researchers might investigate its role in specific pathways or its potential as a metabolite of other compounds.

Biomarker Research

The "hydroxypropyl" group suggests the molecule could be a derivative of a larger compound. Scientists might study it as a potential biomarker for exposure to a specific substance. For example, N-acetyl-S-(3-hydroxypropyl)-L-cysteine is a known biomarker for acrolein exposure .

Chemical Synthesis

The dicyclohexylammonium salt form suggests the molecule might be a convenient intermediate or precursor in organic synthesis. Researchers might utilize it as a building block for more complex molecules.

N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt is a synthetic compound derived from cysteine, an amino acid important for protein synthesis and antioxidant activity. This compound features a dicyclohexylammonium salt form, enhancing its solubility and stability in various applications. Its molecular formula is CHNOS, and it is primarily used in proteomics research due to its unique properties that facilitate the study of protein interactions and modifications .

- NACHS-dcy serves as a biomarker of exposure to certain chemicals, particularly 1-halogenopropanes. When an organism is exposed to these chemicals, the body metabolizes them into NACHS-dcy, which is then excreted in the urine.

- By measuring the levels of NACHS-dcy in urine, scientists can assess an individual's exposure to these potentially harmful compounds.

- N-acetylation: The acetyl group can be transferred to nucleophiles, influencing its reactivity.

- Disulfide formation: The thiol group can participate in disulfide bond formation, which is crucial in protein structure stabilization.

- Salt formation: The dicyclohexylammonium component allows for ionization, enhancing solubility in polar solvents.

These reactions make it versatile for biochemical applications, particularly in modifying proteins or peptides .

N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt exhibits several biological activities:

- Antioxidant properties: It helps in scavenging free radicals, contributing to cellular protection against oxidative stress.

- Cytoprotective effects: The compound may protect cells from damage induced by toxins or stressors.

- Protein modification: It can modify cysteine residues in proteins, which is essential for studying protein function and interactions .

The synthesis of N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt typically involves:

- Starting materials: Cysteine and 2-hydroxypropyl groups are combined with acetic anhydride or acetyl chloride to introduce the acetyl group.

- Formation of the dicyclohexylammonium salt: Dicyclohexylamine is added to the reaction mixture to form the salt form of the compound.

- Purification: The product is purified through crystallization or chromatography to obtain high purity suitable for research applications .

This compound has several applications:

- Proteomics research: Used as a reagent for studying protein interactions and modifications.

- Pharmaceutical development: Investigated for potential therapeutic uses due to its antioxidant properties.

- Biochemical assays: Employed in assays that require specific modification of cysteine residues in proteins .

Interaction studies involving N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt focus on its ability to interact with various biomolecules:

- Protein binding: It can bind to proteins through thiol interactions, influencing protein stability and function.

- Cellular uptake: Studies show its efficiency in cellular uptake, which is essential for its biological activity.

- Synergistic effects with other compounds: Research has indicated potential synergistic effects when used alongside other antioxidants or therapeutic agents .

Several compounds share structural or functional similarities with N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt | CHNOS | Slightly different hydroxyalkyl chain |

| N-Acetylcysteine | CHNOS | Common antioxidant, lacks hydroxypropyl group |

| S-(2-Hydroxypropyl)cysteine | CHNOS | Does not have the acetyl group |

Uniqueness

N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt stands out due to its specific combination of functional groups that enhance solubility and stability while providing unique biological activities not found in similar compounds. Its dicyclohexylammonium salt form further differentiates it by improving its usability in various biochemical applications .

Systematic Nomenclature and Structural Elucidation

The systematic nomenclature of N-Acetyl-S-(2-hydroxypropyl)cysteine dicyclohexylammonium salt follows International Union of Pure and Applied Chemistry conventions, with the complete designation being (2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid combined with N-cyclohexylcyclohexanamine. The compound exists as a molecular salt consisting of two distinct ionic components: the anionic mercapturic acid derivative and the cationic dicyclohexylammonium moiety. The free acid component bears the Chemical Abstracts Service registry number 923-43-3, while the dicyclohexylammonium salt form is assigned the identifier 38130-86-8.

The structural elucidation reveals a complex molecular architecture characterized by multiple functional groups that contribute to its unique chemical behavior. The mercapturic acid portion contains an acetamido group attached to the alpha-carbon of the cysteine backbone, while the sulfur atom forms a thioether linkage with a 2-hydroxypropyl substituent. This configuration results in the presence of both hydrophilic and lipophilic regions within the molecule, contributing to its amphiphilic nature. The compound also exhibits stereochemical complexity, with the cysteine moiety maintaining the L-configuration and the hydroxypropyl group introducing an additional chiral center.

Alternative nomenclature systems recognize this compound under various synonyms, including 2-hydroxypropylmercapturic acid and L-Cysteine, N-acetyl-S-(2-hydroxypropyl)-. The systematic name emphasizes the stereochemical configuration at the cysteine alpha-carbon, designated as (2R) in the absolute configuration system. The molecular formula for the complete salt is C₁₂H₂₃N · C₈H₁₅NO₄S, reflecting the 1:1 stoichiometric combination of the dicyclohexylamine base with the mercapturic acid.

Crystallographic Analysis and Molecular Conformation

Crystallographic investigations of dicyclohexylammonium salts provide valuable insights into the molecular organization and intermolecular interactions characteristic of this class of compounds. The crystal structure of dicyclohexylammonium salts typically exhibits orthorhombic symmetry, with the dicyclohexylamine cation adopting a conformation where both cyclohexyl rings maintain chair conformations. The nitrogen-carbon bonds in the dicyclohexylammonium cation are positioned in equatorial orientations relative to the cyclohexyl rings, minimizing steric interactions and contributing to overall molecular stability.

The intermolecular interactions within the crystal lattice are dominated by hydrogen bonding patterns that significantly influence the solid-state properties of the compound. Specifically, bifurcated N-H···(O,O) hydrogen bonds link the dicyclohexylammonium cation to the carboxylate oxygen atoms of the mercapturic acid anion. These primary interactions are supplemented by weaker C-H···O contacts that contribute to the overall stability of the crystal structure. The resulting hydrogen bonding network creates layers within the crystal lattice, with ion pairs connected through these secondary interactions.

The molecular conformation of the N-Acetyl-S-(2-hydroxypropyl)cysteine component within the salt structure demonstrates significant flexibility, particularly around the thioether linkage connecting the cysteine sulfur to the hydroxypropyl group. This conformational freedom allows for optimal packing arrangements within the crystal lattice while maintaining favorable electrostatic interactions between the ionic components. The acetamido group adopts a planar configuration, facilitating additional hydrogen bonding opportunities with neighboring molecules in the solid state.

Bond length analysis reveals that the dicyclohexylammonium cation exhibits N-C bond distances of approximately 1.51 Å, consistent with typical secondary amine structures. The C-N-C bond angle measures approximately 117°, which is larger than the ideal tetrahedral angle due to steric hindrance imposed by the bulky cyclohexyl substituents. This geometric distortion is accommodated within the crystal structure through favorable packing arrangements that minimize unfavorable contacts.

Synthetic Pathways and Industrial Production Methodologies

The synthetic preparation of N-Acetyl-S-(2-hydroxypropyl)cysteine dicyclohexylammonium salt involves multiple approaches, with the most established methodology proceeding through the initial formation of the mercapturic acid followed by salt formation with dicyclohexylamine. The primary synthetic route begins with the reaction of 1,2-epoxypropane (propylene oxide) with L-cysteine under controlled conditions, followed by N-acetylation to yield the desired mercapturic acid derivative. This approach takes advantage of the nucleophilic character of the cysteine sulfur atom, which readily attacks the electrophilic carbon of the epoxide ring, resulting in ring opening and thioether bond formation.

Alternative synthetic pathways have been developed that utilize various halogenated propane derivatives as starting materials. These methods involve the reaction of 1-chloropropane, 1-bromopropane, or 1-iodopropane with N-acetyl-L-cysteine under appropriate conditions to generate the target mercapturic acid. The choice of halogenated starting material influences reaction kinetics and yields, with brominated and iodinated compounds generally exhibiting higher reactivity than their chlorinated counterparts. These alternative routes provide flexibility in synthesis planning and may offer advantages in terms of starting material availability or cost considerations.

The reduction of 2-oxopropylmercapturic acid represents another viable synthetic approach that has been demonstrated in laboratory settings. This methodology involves the selective reduction of the ketone functionality to generate the desired hydroxyl group while maintaining the integrity of other functional groups within the molecule. The reduction process requires careful control of reaction conditions to prevent over-reduction or unwanted side reactions that could compromise product purity.

Industrial production methodologies emphasize scalability and cost-effectiveness while maintaining high product purity standards. The salt formation step involves the careful addition of dicyclohexylamine to an aqueous or alcoholic solution of the mercapturic acid, followed by controlled crystallization to obtain the desired salt form. Process optimization focuses on achieving complete conversion to the salt while minimizing impurities and ensuring consistent crystal morphology. Temperature control during crystallization is particularly critical, as it influences both crystal size distribution and polymorphic form.

Physicochemical Properties and Stability Profiles

The physicochemical properties of N-Acetyl-S-(2-hydroxypropyl)cysteine dicyclohexylammonium salt reflect the combined characteristics of both ionic components, resulting in a compound with distinct solubility, stability, and analytical characteristics. The molecular weight of the complete salt is 402.59 g/mol, representing the 1:1 combination of the mercapturic acid (221.28 g/mol) with dicyclohexylamine (181.32 g/mol). This substantial molecular weight contributes to the compound's relatively low volatility and enhances its stability under normal storage conditions.

Solubility characteristics demonstrate the amphiphilic nature of the compound, with moderate solubility in polar solvents such as water, methanol, and dimethyl sulfoxide. The presence of the dicyclohexylammonium cation significantly enhances solubility in organic solvents compared to the free acid form, making the salt particularly useful for analytical applications requiring dissolution in mixed solvent systems. Aqueous solubility is sufficient for biological and environmental analyses while maintaining the compound's integrity over extended periods.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 402.59 g/mol | |

| Melting Point | 161-165°C | |

| Storage Temperature | -20°C | |

| Purity (High Performance Liquid Chromatography) | >95% | |

| Form | White Solid |

Thermal stability analysis indicates that the compound maintains its structural integrity under normal storage conditions, with recommended storage at -20°C to maximize shelf life. The melting point range of 161-165°C demonstrates good thermal stability, allowing for various analytical procedures that may require elevated temperatures. Decomposition studies reveal that the compound begins to show signs of degradation at temperatures exceeding 200°C, primarily through dehydration and deamination reactions.

Chemical stability profiles demonstrate that the dicyclohexylammonium salt form exhibits enhanced stability compared to the free mercapturic acid, particularly under slightly acidic to neutral conditions. The salt formation protects the carboxylic acid functionality from unwanted reactions while maintaining the analytical utility of the compound. Long-term stability studies conducted under various environmental conditions show minimal degradation when stored properly, with high-performance liquid chromatography analysis confirming retention of chemical purity over extended storage periods.